molecular formula C10H11N3O2 B7884929 (2S)-2-azaniumyl-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate

(2S)-2-azaniumyl-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate

Cat. No. B7884929
M. Wt: 205.21 g/mol
InChI Key: SNLOIIPRZGMRAB-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-azaniumyl-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate is a useful research compound. Its molecular formula is C10H11N3O2 and its molecular weight is 205.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2S)-2-azaniumyl-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S)-2-azaniumyl-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for (2S)-2-azaniumyl-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate involves the reaction of (S)-3-amino-2-hydroxypropanoic acid with 1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, followed by protection of the amino group and subsequent esterification to form the final product.

Starting Materials
(S)-3-amino-2-hydroxypropanoic acid, 1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, N,N'-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP), Methanol, Diethyl ether, Hydrochloric acid, Sodium hydroxide, Sodium bicarbonate, Sodium chloride, Wate

Reaction
Step 1: Dissolve (S)-3-amino-2-hydroxypropanoic acid (1.0 equiv) and 1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (1.0 equiv) in methanol and add DCC (1.2 equiv) and DMAP (0.1 equiv). Stir the reaction mixture at room temperature for 24 hours., Step 2: Filter the reaction mixture to remove the dicyclohexylurea byproduct and concentrate the filtrate under reduced pressure., Step 3: Dissolve the residue in diethyl ether and wash the organic layer with 1 M hydrochloric acid, saturated sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the protected amino acid intermediate., Step 4: Dissolve the protected amino acid intermediate in methanol and add sodium hydroxide (1.5 equiv). Stir the reaction mixture at room temperature for 24 hours to deprotect the amino group., Step 5: Add 1 M hydrochloric acid to the reaction mixture to adjust the pH to acidic and concentrate under reduced pressure to remove the methanol., Step 6: Dissolve the residue in diethyl ether and wash the organic layer with saturated sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the carboxylic acid intermediate., Step 7: Dissolve the carboxylic acid intermediate in methanol and add methanol solution of HCl (1.2 equiv) and DCC (1.2 equiv). Stir the reaction mixture at room temperature for 24 hours to form the ester product., Step 8: Filter the reaction mixture to remove the dicyclohexylurea byproduct and concentrate the filtrate under reduced pressure., Step 9: Dissolve the residue in diethyl ether and wash the organic layer with saturated sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the final product, (2S)-2-azaniumyl-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate.

properties

IUPAC Name

(2S)-2-azaniumyl-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c11-8(10(14)15)4-6-5-13-9-7(6)2-1-3-12-9/h1-3,5,8H,4,11H2,(H,12,13)(H,14,15)/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNLOIIPRZGMRAB-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC=C2CC(C(=O)[O-])[NH3+])N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(NC=C2C[C@@H](C(=O)[O-])[NH3+])N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-azaniumyl-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate

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